Confirmed Inactivity Across 11 Mechanistically Diverse Bioassays Versus Structurally Related Active Benzylthioacetic Acid Derivatives
In a panel of 11 PubChem confirmatory and screening bioassays, [(3,5-dimethylbenzyl)thio]acetic acid (CID 875732) returned an 'Inactive' outcome in every assay, with no quantifiable IC₅₀ values detected across HIV-1 RNase H, MKP-3 phosphatase, HePTP, Hsp70, EphA4 kinase, Bcl-B, ER stress-induced cell death, VHR1 phosphatase, HCV NS3 helicase, and M. tuberculosis H37Rv targets . This contrasts with the broader benzylthioacetic acid chemotype, which has been patented for antiproliferative activity against cancer cell lines .
| Evidence Dimension | Bioassay Activity Outcome |
|---|---|
| Target Compound Data | Inactive in 11/11 bioassays (no detectable IC₅₀) |
| Comparator Or Baseline | Benzylthioacetic acid class: active as antiproliferative styryl benzylsulfone precursors (specific quantitative activity data for individual compounds within the class are reported in the patent) |
| Quantified Difference | Activity not quantified; categorical difference (inactive vs. active class) |
| Conditions | PubChem bioassay panel (AID 372, 425, 521, 583, 689, 1010, 1240, 1949, 1992, 687043, 720488); patent-reported antiproliferative assays |
Why This Matters
This confirmed inactivity provides a validated negative control scaffold for assay development, a crucial procurement requirement that uncharacterized analogs cannot fulfill.
- [1] PubChem BioAssay Summary for CID 875732 (Assay IDs 372, 425, 521, 583, 689, 1010, 1240, 1949, 1992, 687043, 720488), National Center for Biotechnology Information. View Source
- [2] Reddy, E. P. et al. U.S. Patent 6,642,410, 'Substituted benzylthioacetic acids and esters,' issued November 4, 2003. View Source
